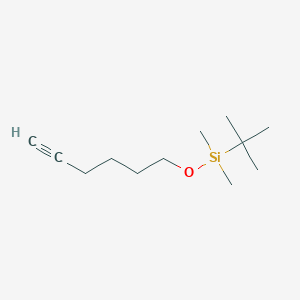

6-(t-Butyldimethylsilyloxy)-1-hexyne

Vue d'ensemble

Description

The compound “6-(t-Butyldimethylsilyloxy)-1-hexyne” likely belongs to the class of organosilicon compounds, which are often used in organic synthesis due to their reactivity and stability . The “t-Butyldimethylsilyloxy” group is a common protecting group in organic chemistry, particularly for alcohols .

Synthesis Analysis

While specific synthesis methods for “6-(t-Butyldimethylsilyloxy)-1-hexyne” were not found, the general approach to synthesizing such compounds often involves the reaction of an alcohol with a silyl chloride in the presence of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(t-Butyldimethylsilyloxy)-1-hexyne” would depend on its exact molecular structure. Organosilicon compounds generally have low reactivity and good thermal and chemical stability .Applications De Recherche Scientifique

Polymerization and Material Science

- A study by Yuan et al. (2005) describes the use of siloxy-substituted compounds in the polymerization of ethylene, leading to branched polyethylene. This illustrates the role of such compounds in developing new polymeric materials (Yuan et al., 2005).

Analytical Chemistry

- Gaskell and Brooks (1976) discuss the use of t-butyldimethylsilyl derivatives in gas chromatography-mass spectrometry for steroids, highlighting its importance in analytical methodologies (Gaskell & Brooks, 1976).

Carbohydrate Chemistry

- Research by Franke and Guthrie (1977) demonstrates the usefulness of the t-butyldimethylsilyl group as a blocking group in carbohydrate chemistry, particularly for derivatives of methyl α-D-glucopyranoside and sucrose (Franke & Guthrie, 1977).

Organic Synthesis

- Larsen and Stoodley (1989) investigated the influence of butadiene structure on the diastereofacial reactivity of specific derivatives, including t-butyldimethylsilyloxy derivatives, in asymmetric Diels–Alder reactions (Larsen & Stoodley, 1989).

Spectroscopy and Structural Analysis

- A study on the microwave spectrum of 1-hexyne, which includes the analysis of 6-(t-Butyldimethylsilyloxy)-1-hexyne, reveals the presence of multiple conformers, contributing to the understanding of molecular structures in spectroscopy (Atticks et al., 2001).

Catalysis and Chemical Reactions

- Research by Takahashi et al. (1995) discusses the hydrosilylation of specific compounds using t-butyldimethylsilyloxy derivatives in the context of synthesizing artificial inhibitors, demonstrating its utility in catalysis and synthetic chemistry (Takahashi et al., 1995).

Miscellaneous Applications

- Sugawara and Hashiyama (2007) explore the stereoselective nucleophilic substitution of certain acetates, highlighting the versatility of t-butyldimethylsilyloxy derivatives in organic synthesis (Sugawara & Hashiyama, 2007).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl-hex-5-ynoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h1H,8-11H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFYLLBXPPJCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451745 | |

| Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(t-Butyldimethylsilyloxy)-1-hexyne | |

CAS RN |

73448-13-2 | |

| Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)